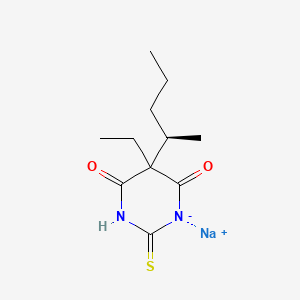

R(+)-Thiopental sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

R(+)-Thiopental sodium: is a barbiturate derivative used primarily as an intravenous anesthetic. It is known for its rapid onset and short duration of action, making it suitable for inducing anesthesia before the administration of other anesthetic agents. The compound is also used for hypnosis, control of convulsive states, and reducing intracranial pressure in neurosurgical patients .

Méthodes De Préparation

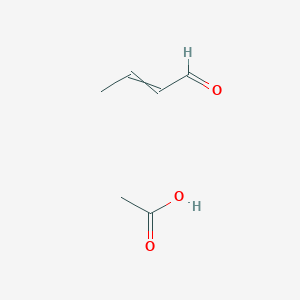

Synthetic Routes and Reaction Conditions: The synthesis of thiopental sodium involves the reaction of thiourea with an alkyl halide in a nucleophilic substitution reaction (SN2). This process forms an intermediate isothiouronium salt, which is then hydrolyzed to produce the thiol .

Industrial Production Methods: Industrial production of thiopental sodium typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of sodium hydrosulfide and alkyl halides .

Analyse Des Réactions Chimiques

Types of Reactions: Thiopental sodium undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides.

Reduction: Thiopental can be reduced under specific conditions.

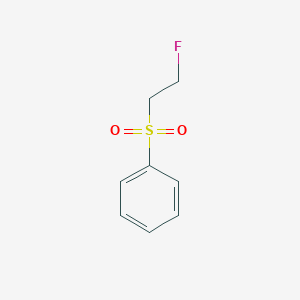

Substitution: Thiopental can undergo nucleophilic substitution reactions with alkyl halides to form thioethers

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Alkyl halides and thiourea are commonly used in substitution reactions

Major Products:

Oxidation: Disulfides.

Reduction: Reduced thiopental derivatives.

Substitution: Thioethers

Applications De Recherche Scientifique

Chemistry: Thiopental sodium is used in various chemical studies to understand its reactivity and interaction with other compounds.

Biology: In biological research, thiopental sodium is used to study its effects on cellular processes and its interaction with biological molecules.

Medicine: Thiopental sodium is widely used as an anesthetic agent in medical procedures. It is also used in the management of convulsive disorders and to reduce intracranial pressure .

Industry: In the pharmaceutical industry, thiopental sodium is used in the formulation of anesthetic drugs. It is also used in forensic medicine and criminology for investigations related to drug crimes .

Mécanisme D'action

Thiopental sodium exerts its effects by binding to a distinct site on the GABA_A receptor, increasing the duration for which the chloride ion channel remains open. This prolongs the inhibitory effect of GABA in the thalamus, leading to sedation and anesthesia .

Comparaison Avec Des Composés Similaires

Pentobarbital: Another barbiturate used for anesthesia and sedation.

Thiobarbital: An analog of thiopental with similar anesthetic properties

Uniqueness: Thiopental sodium is unique due to its rapid onset and short duration of action, making it particularly useful for induction of anesthesia and short medical procedures .

Propriétés

Numéro CAS |

51165-38-9 |

|---|---|

Formule moléculaire |

C11H17N2NaO2S |

Poids moléculaire |

264.32 g/mol |

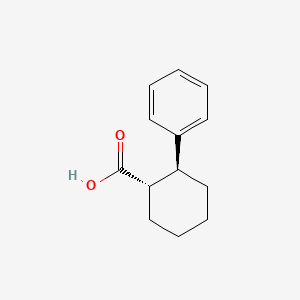

Nom IUPAC |

sodium;5-ethyl-5-[(2R)-pentan-2-yl]-2-sulfanylidenepyrimidin-3-ide-4,6-dione |

InChI |

InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1 |

Clé InChI |

AWLILQARPMWUHA-OGFXRTJISA-M |

SMILES isomérique |

CCC[C@@H](C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |

SMILES canonique |

CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)

![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)

![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)

![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)

![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)